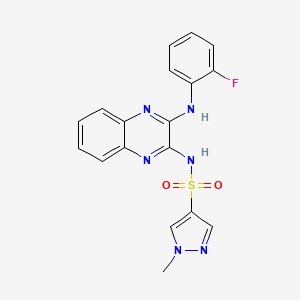
N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is a chemical compound with the molecular formula C21H17FN4O3S . It has a molecular weight of 424.448 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline ring attached to a fluorophenyl group via an amino link, and a pyrazole ring attached to a sulfonamide group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 569.0±60.0 °C at 760 mmHg . The melting point and flash point are not specified .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Regioselective Synthesis and Green Chemistry Approaches : A notable advancement in the field of organic synthesis is the development of regioselective methods for constructing complex molecules. For example, Poomathi et al. (2015) described a green chemistry approach for the synthesis of novel pyrimidine-diones and pyrazol-amines via ring expansion reactions, highlighting the protocol's advantages like high yield, short reaction time, and environmental friendliness Poomathi et al., 2015.
Synthetic Pathways and Characterization of Derivatives : Mert et al. (2014) synthesized a series of pyrazole-sulfonamide derivatives, characterizing them through various analytical methods and highlighting their potential for further biological activity studies Mert et al., 2014.
Biological Activity and Applications
Antiproliferative Activities : The exploration of biological activities of quinoxaline and pyrazole-sulfonamide derivatives is an area of significant interest. For instance, the study by Mert et al. (2014) also tested the synthesized sulfonamides for their antiproliferative activities against cancer cell lines, revealing cell-selective effects and broad-spectrum antitumor activity for some compounds Mert et al., 2014.
Interaction Studies and Physical Chemistry : Raphael et al. (2015) investigated the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, providing insight into the effect of temperature and concentration on such interactions, which is crucial for understanding the solvation and mixing behavior of these compounds Raphael et al., 2015.
Propiedades
IUPAC Name |
N-[3-(2-fluoroanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2S/c1-25-11-12(10-20-25)28(26,27)24-18-17(21-14-7-3-2-6-13(14)19)22-15-8-4-5-9-16(15)23-18/h2-11H,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHATFQGJDDQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


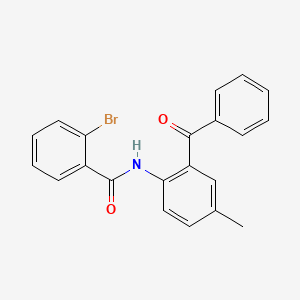
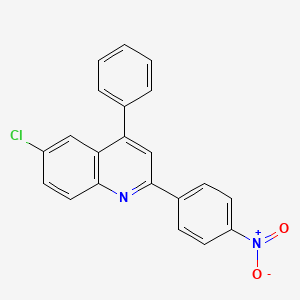
![N-(1-cyanocyclohexyl)-2-[4-methyl-4-(4-nitrophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2805120.png)
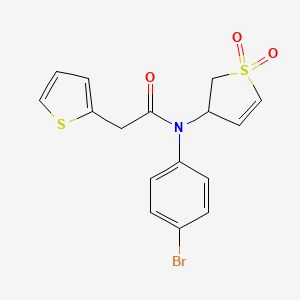
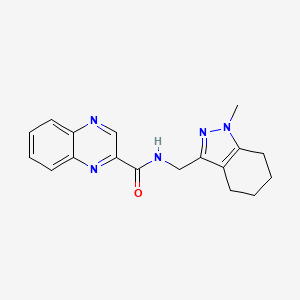
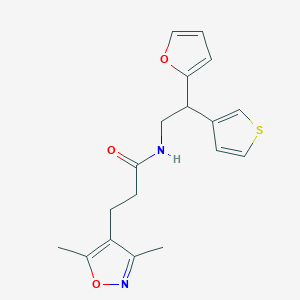
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid](/img/structure/B2805125.png)
![5-chloro-N-({3-methoxy-4-[(oxolan-2-yl)methoxy]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2805126.png)

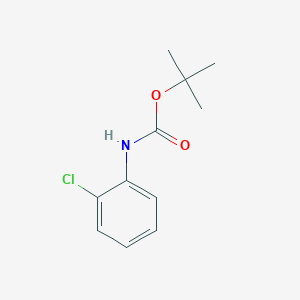
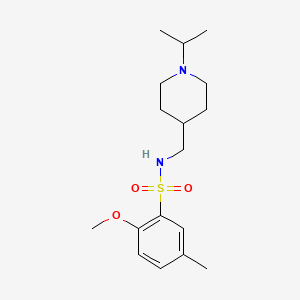
![[1-(cyclopropylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2805135.png)
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805137.png)